4-(4-Propylphenoxy)benzaldehyde
Description
4-(4-Propylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a phenoxy group substituted with a propyl moiety at the para position of its aromatic ring. The molecular formula is likely C₁₆H₁₆O₂ (benzaldehyde core + 4-propylphenoxy substituent), with a molecular weight of approximately 240.3 g/mol. The propylphenoxy group introduces steric bulk and electron-donating effects, influencing its reactivity and applications in organic synthesis or materials science .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(4-propylphenoxy)benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-2-3-13-4-8-15(9-5-13)18-16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3 |
InChI Key |
BYXIPBONDJWZCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among 4-(4-Propylphenoxy)benzaldehyde and analogous compounds:
*DEASB: 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde
Key Research Findings
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., propoxy, phenoxy): Increase nucleophilicity of the aromatic ring, facilitating electrophilic substitutions .
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance resistance to oxidation and stabilize intermediates in coupling reactions .
Preparation Methods
Reaction Design
Developed for analogous phenacyloxy benzaldehydes, this method employs:
-
Micellar system : Sodium dodecyl sulfate (SDS) forms micelles, solubilizing 4-hydroxybenzaldehyde and 4-propylphenyl bromide in aqueous media.
-
Catalyst : Triethylamine (TEA) abstracts protons, generating phenoxide ions in situ.
Reaction :
Performance Data
Williamson Ether Synthesis with Phase-Transfer Catalysis
Methodology
A classic approach modified for improved kinetics:
-
Base : KOH in DMF enhances nucleophilicity of 4-hydroxybenzaldehyde.
-
Catalyst : Tetrabutylammonium bromide (TBAB) facilitates anion transfer into the organic phase.
Conditions :
-
4-Hydroxybenzaldehyde (1.0 eq), 4-propylphenyl bromide (1.2 eq), KOH (2.5 eq), TBAB (0.1 eq), DMF, 80°C, 8 hours.
Outcomes
-
Yield : 78–82% (isolated).
-
Side products : <5% O-alkylation or ketone formation.
Ullmann Coupling for Aryl Ether Formation
Copper-Catalyzed Coupling
-
Reactants : 4-Bromobenzaldehyde + 4-propylphenol.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Conditions : DMSO, 110°C, 24 hours.
Yield : 65% (GC-MS).
Drawbacks : High catalyst loading and prolonged reaction time limit industrial use.
Oxidation of p-Cresol Derivatives Followed by Etherification
Precursor Synthesis (EP0012939B1)
4-Hydroxybenzaldehyde is synthesized via cobalt-catalyzed oxidation of p-cresol:
Yield : 89%.
Subsequent Etherification
The 4-hydroxybenzaldehyde is then reacted with 4-propylphenyl bromide under conditions from Section 1.
Comparative Analysis of Methods
Q & A
Q. What experimental approaches are recommended for assessing the environmental persistence and degradation pathways of this compound?
- Methodological Answer:
- Photodegradation studies: Expose to UV light in aqueous solutions; analyze products via LC-MS.
- Biodegradation assays: Use soil or microbial consortia to track mineralization (CO₂ evolution).
- QSAR modeling: Predict half-life in environmental matrices using EPI Suite. Field studies can validate lab findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
